molecular formula C24H45N7O11 B8106078 N-(Acid-PEG2)-N-bis(PEG3-azide)

N-(Acid-PEG2)-N-bis(PEG3-azide)

Cat. No.: B8106078
M. Wt: 607.7 g/mol
InChI Key: HWCACWQZMXKCSB-UHFFFAOYSA-N
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Description

N-(Acid-PEG2)-N-bis(PEG3-azide) is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. This compound is characterized by the presence of azide groups and acid-functionalized PEG chains. It is widely used in various fields due to its unique properties, including high water solubility, biocompatibility, and the ability to undergo “click” chemistry reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Acid-PEG2)-N-bis(PEG3-azide) typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of an acid-functionalized molecule with PEG chains. This is achieved by reacting the acid-functionalized molecule with PEG2 under controlled conditions.

    Azidation: The next step involves the introduction of azide groups to the PEGylated molecule. This is done by reacting the PEGylated molecule with sodium azide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain N-(Acid-PEG2)-N-bis(PEG3-azide) with high purity.

Industrial Production Methods

In an industrial setting, the production of N-(Acid-PEG2)-N-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent concentration, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Acid-PEG2)-N-bis(PEG3-azide) undergoes various types of chemical reactions, including:

    Click Chemistry: The azide groups in the compound readily participate in click chemistry reactions with alkynes to form stable triazole linkages.

    Substitution Reactions: The azide groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as triphenylphosphine or lithium aluminum hydride.

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalysts are commonly used to facilitate the click chemistry reactions between azides and alkynes.

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

    Reduction Reactions: Reducing agents like triphenylphosphine or lithium aluminum hydride are used for the reduction of azides to amines.

Major Products Formed

    Click Chemistry: The major product formed is a triazole linkage.

    Substitution Reactions: The major products are substituted PEG derivatives.

    Reduction Reactions: The major product is the corresponding amine derivative.

Scientific Research Applications

N-(Acid-PEG2)-N-bis(PEG3-azide) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.

    Biology: It is used in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and solubility.

    Medicine: It is used in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.

    Industry: It is used in the development of new materials, such as hydrogels and nanomaterials, for various industrial applications.

Mechanism of Action

The mechanism of action of N-(Acid-PEG2)-N-bis(PEG3-azide) is primarily based on its ability to undergo click chemistry reactions. The azide groups in the compound react with alkynes to form stable triazole linkages, which can be used to conjugate the compound with other molecules. This property makes it a valuable tool for bioconjugation and the development of functional materials.

Comparison with Similar Compounds

N-(Acid-PEG2)-N-bis(PEG3-azide) is unique due to its combination of acid-functionalized PEG chains and azide groups. Similar compounds include:

    Azide-PEG2-NHS ester: This compound contains azide groups and is used for similar applications in bioconjugation and material science.

    Propargyl-PEG2-acid: This compound contains propargyl groups and is used in click chemistry reactions with azides.

    Bromo-PEG3-azide: This compound contains bromo and azide groups and is used in the synthesis of functional materials.

N-(Acid-PEG2)-N-bis(PEG3-azide) stands out due to its dual functionality, which allows for versatile applications in various fields.

Properties

IUPAC Name

3-[2-[3-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H45N7O11/c25-29-27-3-9-37-15-19-41-21-17-39-11-5-31(23(32)1-7-35-13-14-36-8-2-24(33)34)6-12-40-18-22-42-20-16-38-10-4-28-30-26/h1-22H2,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCACWQZMXKCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCC(=O)O)C(=O)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45N7O11
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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